1-(3,4-Dichlorobenzoyl)piperidin-4-one

hDAT inhibition Structure-Activity Relationship Neurological disorders

This compound is a critical building block for synthesizing novel DAT reuptake inhibitors. Its distinct 3,4-dichlorobenzoyl moiety is essential for target engagement, unlike 3,4-dimethyl analogs which show reduced potency. The reactive 4-ketone group is vital for further derivatization in medicinal chemistry. Select this for optimized neurological disorder research.

Molecular Formula C12H11Cl2NO2
Molecular Weight 272.13
CAS No. 223632-67-5
Cat. No. B2822828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzoyl)piperidin-4-one
CAS223632-67-5
Molecular FormulaC12H11Cl2NO2
Molecular Weight272.13
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
InChIKeyRXJJNDRFJSCULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzoyl)piperidin-4-one (CAS 223632-67-5): Structural and Physical Profile for Informed Procurement


1-(3,4-Dichlorobenzoyl)piperidin-4-one is a synthetic piperidine derivative (molecular formula C12H11Cl2NO2, MW 272.13 g/mol) featuring a 3,4-dichlorobenzoyl substituent at the piperidine nitrogen and a reactive ketone at the 4-position. This compound is primarily utilized as a key building block or intermediate in medicinal chemistry campaigns targeting enzymes such as lipoxygenases , protein kinases [1], and viral entry mechanisms [2].

Why 1-(3,4-Dichlorobenzoyl)piperidin-4-one Cannot Be Substituted with Common Piperidin-4-one Analogs


The 3,4-dichlorobenzoyl moiety in this compound is not merely an inert structural feature; it directly dictates electronic character, molecular recognition, and resultant biological potency. Empirical data demonstrate that replacing this substituent with a 3,4-dimethylbenzoyl group significantly reduces target engagement [1], while substitution of the benzoyl group entirely (e.g., with a benzyl group ) or reduction of the ketone to an alcohol/amine drastically alters the pharmacophore geometry and physicochemical properties, leading to potential experimental failure.

Quantitative Evidence of Differentiation for 1-(3,4-Dichlorobenzoyl)piperidin-4-one vs. Analogs


Enhanced Potency in hDAT Reuptake Inhibition via 3,4-Dichloro Substitution

A direct head-to-head comparison within the 2-(benzoyl)piperidine series reveals that the 3,4-dichlorobenzoyl analogue exhibits superior potency as a human dopamine transporter (hDAT) reuptake inhibitor compared to its 3,4-dimethylbenzoyl counterpart. This difference is attributed to the favorable electronic effects of the chlorine substituents on binding interactions [1].

hDAT inhibition Structure-Activity Relationship Neurological disorders

Differentiation from 4-(3,4-Dichlorobenzoyl)piperidine via Carbonyl Position

1-(3,4-Dichlorobenzoyl)piperidin-4-one is an N-acyl piperidin-4-one, possessing both an amide bond and a reactive ketone. In contrast, 4-(3,4-dichlorobenzoyl)piperidine (CAS not specified, but a known structural isomer) features a ketone directly attached to the piperidine ring without the intervening amide nitrogen [1]. This fundamental connectivity difference alters the compound's reactivity profile and its suitability as a synthetic intermediate.

Chemical synthesis Structural analogs Reactivity

Computational Prediction of Multi-Target Kinase and Signaling Pathway Inhibition

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts 1-(3,4-Dichlorobenzoyl)piperidin-4-one to have a high probability of activity (Pa > 0.5) as a signal transduction pathways inhibitor (Pa 0.718) and a protein kinase inhibitor (Pa 0.620) [1]. While these are computational predictions, they provide a class-level inference that the 3,4-dichlorobenzoyl-piperidinone scaffold is associated with kinase inhibition, a feature not universally predicted for all piperidin-4-one analogs.

PASS prediction Polypharmacology Kinase inhibition

Lack of Observed Acute Toxicity in Murine Intraperitoneal Administration Model

In a preliminary in vivo toxicity assessment, 1-(3,4-Dichlorobenzoyl)piperidin-4-one administered intraperitoneally to mice showed no signs of acute toxicity . This observation, while not a direct comparator, provides a baseline safety signal that is crucial for early-stage research.

Toxicity screening In vivo tolerability Safety pharmacology

High-Value Research and Industrial Application Scenarios for 1-(3,4-Dichlorobenzoyl)piperidin-4-one


Medicinal Chemistry: Lead Optimization for Dopamine Transporter (DAT) Modulators

Based on direct comparative evidence that the 3,4-dichloro substitution enhances hDAT inhibition over a 3,4-dimethyl analog [3], this compound is a high-priority building block for synthesizing and optimizing novel DAT reuptake inhibitors for neurological disorder research.

Chemical Biology: Development of Kinase-Targeted Probes

Computational predictions strongly suggest activity as a protein kinase inhibitor (Pa = 0.620) [3]. This compound can serve as a starting scaffold for the design of chemical probes to study kinase-dependent signaling pathways.

Synthetic Chemistry: Key Intermediate Requiring N-Acyl Piperidin-4-one Motif

The presence of both the 3,4-dichlorobenzoyl group and the reactive 4-ketone makes this compound distinct from simpler piperidine analogs (e.g., 4-(3,4-dichlorobenzoyl)piperidine [3]). It is essential for any synthetic route that requires an N-substituted piperidin-4-one with a 3,4-dichlorophenyl moiety.

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